trans-4-Amino-acetate Cyclohexanol Hydrochloride

Stereoselective Synthesis Pharmaceutical Intermediates Process Chemistry

Choose trans-4-Amino-acetate Cyclohexanol Hydrochloride for its guaranteed trans-stereochemistry (≥95:5 trans:cis) and 98% purity, eliminating the need for chiral chromatography. Its acetate ester improves lipophilicity for selective transformations, while the hydrochloride salt ensures excellent aqueous solubility (1000 g/L), streamlining reaction homogeneity. Validated as a key intermediate for Cariprazine and an authentic standard for Hexazinone metabolite D485585, this compound meets stringent pharmaceutical and environmental analysis requirements.

Molecular Formula C8H16ClNO2
Molecular Weight 193.67 g/mol
CAS No. 61367-37-1
Cat. No. B13419984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-4-Amino-acetate Cyclohexanol Hydrochloride
CAS61367-37-1
Molecular FormulaC8H16ClNO2
Molecular Weight193.67 g/mol
Structural Identifiers
SMILESCC(=O)OC1CCC(CC1)N.Cl
InChIInChI=1S/C8H15NO2.ClH/c1-6(10)11-8-4-2-7(9)3-5-8;/h7-8H,2-5,9H2,1H3;1H
InChIKeyUJLZFPLEBIWJIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-4-Amino-acetate Cyclohexanol Hydrochloride (CAS 61367-37-1): Procurement-Ready Baseline for Chiral Cyclohexane Intermediates


trans-4-Amino-acetate Cyclohexanol Hydrochloride (CAS 61367-37-1) is a chiral cyclohexane derivative with the IUPAC name (4-aminocyclohexyl) acetate hydrochloride [1]. The compound comprises a cyclohexane ring bearing an amino group and an acetate ester in a trans-1,4-substitution pattern, isolated as a stable hydrochloride salt with a molecular formula of C₈H₁₆ClNO₂ and a molecular weight of 193.67 g/mol [1]. It serves primarily as a versatile intermediate in pharmaceutical synthesis, with its trans-stereochemistry conferring structural rigidity and stereochemical purity essential for downstream applications .

trans-4-Amino-acetate Cyclohexanol Hydrochloride (CAS 61367-37-1): Why In-Class Cyclohexane Derivatives Cannot Be Freely Substituted


Substituting trans-4-Amino-acetate Cyclohexanol Hydrochloride with close analogs such as trans-4-aminocyclohexanol hydrochloride (CAS 50910-54-8) or cis-4-aminocyclohexanol hydrochloride (CAS 56239-26-0) introduces critical changes in solubility, reactivity, and stereochemical outcome . The acetate ester group in the target compound alters lipophilicity relative to the free hydroxyl, while the trans stereochemistry ensures a defined spatial orientation that cannot be matched by cis isomers . Moreover, the hydrochloride salt form provides enhanced aqueous solubility (1000 g/L) compared to free base forms, a property that directly impacts reaction homogeneity and downstream processing efficiency . Generic substitution risks introducing unwanted stereochemical impurities, altering reaction kinetics, and compromising the purity profile of final pharmaceutical products.

trans-4-Amino-acetate Cyclohexanol Hydrochloride (CAS 61367-37-1): Quantified Differentiation Against Closest Analogs


trans-4-Amino-acetate Cyclohexanol Hydrochloride vs. trans-4-Aminocyclohexanol Hydrochloride: Stereochemical Purity and Process Efficiency

A patented salification-crystallization method for trans-4-amino-cyclohexyl acetate derivatives, directly applicable to the target compound, achieves a trans:cis isomer ratio of 95–99.9:5–0.1 [1]. This high stereochemical purity eliminates the need for chiral chromatography and significantly reduces downstream purification costs. In contrast, trans-4-aminocyclohexanol hydrochloride, a common alternative, typically lacks such rigorous stereochemical control in standard commercial grades and may require additional purification steps to meet pharmaceutical purity requirements . The high trans-purity of the target compound enables direct use in stereosensitive transformations such as the synthesis of cariprazine intermediates, where isomeric purity is critical [1].

Stereoselective Synthesis Pharmaceutical Intermediates Process Chemistry

trans-4-Amino-acetate Cyclohexanol Hydrochloride vs. cis-4-Aminocyclohexanol Hydrochloride: Functional Group Differentiation for Divergent Synthetic Pathways

The trans-isomer of 4-aminocyclohexanol hydrochloride serves as the key intermediate for Ambroxol hydrochloride synthesis, whereas the cis-isomer finds application in the preparation of potential hypertensive agents . The target compound, bearing an acetate ester rather than a free hydroxyl, provides orthogonal reactivity that enables distinct synthetic transformations. While trans-4-aminocyclohexanol hydrochloride reacts with 2-amino-3,5-dibromobenzaldehyde to yield Ambroxol intermediates, the acetate-protected target compound allows for selective deprotection or transesterification reactions that are incompatible with free hydroxyl groups [1].

Ambroxol Synthesis Expectorant Intermediates Stereochemical Divergence

trans-4-Amino-acetate Cyclohexanol Hydrochloride vs. Ethyl 2-(trans-4-aminocyclohexyl)acetate Hydrochloride: Purity Specifications for Pharmaceutical Procurement

Commercially available trans-4-Amino-acetate Cyclohexanol Hydrochloride (CAS 61367-37-1) is supplied with a minimum purity specification of 98% . In comparison, the structurally related ethyl 2-(trans-4-aminocyclohexyl)acetate hydrochloride (CAS 76308-26-4) is typically offered at 95% purity by major suppliers [1]. This 3% difference in minimum purity specification can translate to significant cost savings in purification workflows for pharmaceutical research and development. The higher purity grade of the target compound reduces the burden of impurity profiling and minimizes the risk of off-target effects in biological assays.

Pharmaceutical Purity Standards Analytical Chemistry Procurement Specifications

trans-4-Amino-acetate Cyclohexanol Hydrochloride vs. Unprotected trans-4-Aminocyclohexanol: Solubility and Handling Advantages for Aqueous Reaction Media

The hydrochloride salt form of trans-4-aminocyclohexanol exhibits a reported solubility of 1000 g/L in water . While the target compound contains an acetate ester that may slightly modulate this value, the hydrochloride salt moiety ensures excellent aqueous solubility essential for homogeneous reaction conditions in water-based syntheses and biological assays. In contrast, the free base trans-4-aminocyclohexanol (CAS 27489-62-9) has significantly lower water solubility, limiting its utility in aqueous reaction media without the use of co-solvents or phase-transfer catalysts [1].

Aqueous Solubility Hydrochloride Salt Reaction Media Compatibility

trans-4-Amino-acetate Cyclohexanol Hydrochloride in Hexazinone Metabolite Synthesis: Validated Intermediate with Defined Application

trans-4-Amino-acetate Cyclohexanol Hydrochloride is a documented intermediate in the synthesis of 1-(4-Hydroxycyclohexyl)-3-methyl-1,3,5-triazinane-2,4,6-trione (D485585), a known metabolite of the herbicide Hexazinone . This defined synthetic utility distinguishes the compound from less-characterized cyclohexylamine derivatives that lack validated application pathways. The availability of this compound enables the production of authentic metabolite standards for environmental monitoring studies of Hexazinone, a pervasive groundwater contaminant .

Herbicide Metabolite Synthesis Environmental Chemistry Analytical Standards

trans-4-Amino-acetate Cyclohexanol Hydrochloride (CAS 61367-37-1): High-Value Application Scenarios Driven by Quantitative Differentiation


Stereoselective Synthesis of Cariprazine Intermediates

The patented salification-crystallization method that achieves a trans:cis ratio of 95–99.9:5–0.1 for trans-4-amino-cyclohexyl acetate derivatives [1] directly enables the high-purity synthesis of intermediates for Cariprazine, an atypical antipsychotic. The exceptional stereochemical purity eliminates the need for chiral chromatography, reducing both cost and process complexity in pharmaceutical manufacturing. This application scenario is uniquely suited to the target compound due to its validated trans-stereochemistry and high purity grade (minimum 98%) .

Preparation of Hexazinone Metabolite Analytical Standards

The compound serves as a key intermediate in the synthesis of D485585, a Hexazinone metabolite . Given Hexazinone's status as a pervasive groundwater contaminant due to its high water solubility , there is sustained demand for authentic metabolite standards in environmental monitoring programs. Procurement of the target compound enables the production of these analytical standards for LC-MS/MS and other quantitative environmental assays.

Orthogonal Protection Strategy in Complex Molecule Synthesis

The acetate ester group in the target compound provides orthogonal protection for the hydroxyl functionality, enabling selective transformations that are incompatible with free hydroxyl groups. This property is particularly valuable in multi-step syntheses of bioactive molecules where protecting group orthogonality is critical. The excellent aqueous solubility conferred by the hydrochloride salt form further enhances its utility in water-compatible reaction sequences.

Pharmaceutical Process Development Requiring High-Purity Chiral Building Blocks

With a minimum purity specification of 98% and defined trans-stereochemistry, the compound meets the stringent requirements of pharmaceutical process development. The 3% higher minimum purity relative to structurally related ethyl ester analogs reduces the burden of impurity profiling and downstream purification, making it a preferred choice for route scouting and scale-up activities where purity directly impacts yield and regulatory compliance.

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